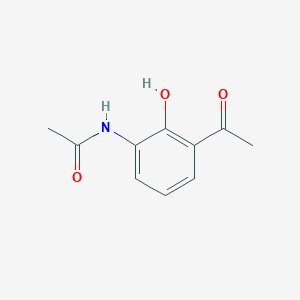

N-(3-Acetyl-2-hydroxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a phenolic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(3-Acetyl-2-hydroxyphenyl)acetamide can be synthesized through the acetylation of 3-amino-2-hydroxyacetophenone. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Acetyl-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Research indicates that N-(3-Acetyl-2-hydroxyphenyl)acetamide exhibits analgesic effects comparable to those of paracetamol. Studies have shown that its derivatives can act effectively in pain management without the hepatotoxicity associated with traditional analgesics. For instance, compounds derived from this structure demonstrated significant analgesic activity in various animal models, including acetic acid-induced abdominal writhing assays .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory pathways similar to those targeted by non-steroidal anti-inflammatory drugs (NSAIDs), although the exact mechanisms remain under investigation.

Pain Management

Given the global burden of pain-related conditions, this compound presents a promising alternative for pain relief without the risks associated with opioids or traditional NSAIDs. Its effectiveness in both acute and chronic pain models positions it as a candidate for further clinical evaluation .

Hepatotoxicity Studies

Recent studies have highlighted the compound's favorable profile regarding hepatotoxicity compared to paracetamol. In vivo experiments showed that higher doses of this compound did not result in significant liver damage or increased markers of hepatic injury, suggesting a safer profile for long-term use .

Wirkmechanismus

The mechanism of action of N-(3-Acetyl-2-hydroxyphenyl)acetamide involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The acetyl group can undergo hydrolysis, releasing acetic acid and the corresponding amine, which can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Hydroxyphenyl)acetamide: Similar structure but with the hydroxyl group in the ortho position.

N-(4-Acetyl-2-hydroxyphenyl)acetamide: Similar structure but with an additional acetyl group in the para position.

Uniqueness

N-(3-Acetyl-2-hydroxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The meta position of the acetyl group relative to the hydroxyl group allows for unique interactions and reactivity compared to its ortho and para analogs .

Biologische Aktivität

N-(3-Acetyl-2-hydroxyphenyl)acetamide, also known as NA-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C10H11NO3. Its structure features an acetyl group and a hydroxyphenyl moiety, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits antioxidant properties that help in scavenging free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that NA-2 may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Nephroprotective Effects : Research has shown that NA-2 provides protective effects against kidney injury induced by glycerol in animal models, suggesting its potential in treating acute kidney injury (AKI) .

1. Nephroprotective Activity

A significant study investigated the protective effects of this compound in a glycerol-induced AKI model in mice. The study found that:

- Dosage : NA-2 was administered at 50 mg/kg for four days.

- Outcomes : The compound significantly reduced serum levels of urea and creatinine, markers of kidney function. Histological analysis showed preserved renal architecture compared to untreated controls.

- Mechanisms : The protective effects were linked to down-regulation of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NFκB), alongside up-regulation of heme oxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) .

2. Antioxidant and Anti-inflammatory Mechanisms

In vitro studies have demonstrated that NA-2 can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests that NA-2 may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Comparative Biological Activity Table

Molecular Docking Studies

In silico studies using molecular docking have predicted that this compound interacts with various protein targets involved in cell signaling pathways related to inflammation and apoptosis. These findings support its potential as a lead compound for drug development targeting inflammatory diseases .

Eigenschaften

IUPAC Name |

N-(3-acetyl-2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEKPTZDLKKMGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548066 |

Source

|

| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-33-0 |

Source

|

| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.